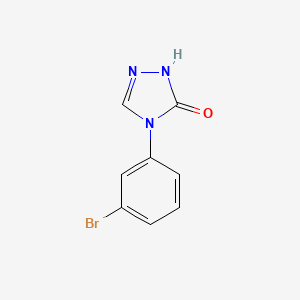
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Cat. No. B1376319
Key on ui cas rn:
1007578-99-5
M. Wt: 240.06 g/mol
InChI Key: VNHDGUPBGGDJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633175B2
Procedure details


A mixture of 3-bromoaniline (1.0 mL, 9.18 mmol), methyl hydrazinocarboxylate (788 mg, 8.75 mmol), triethyl orthoformate (0.96 mL, 8.75 mmol), and TsOH (25 mg) in MeOH (20 mL) was stirred at 65° C. for 3 hr. After cooling to room temperature, NaOMe (1.47 g, 26.2 mmol) was added and the mixture stirred at room temperature for 16 hr. After concentration in vacuo the residue was taken up in EtOAc and H2O then acidified with 1N HCl. The aqueous phase was extracted with EtOAc and the combined organics washed with H2O then extracted twice with 1N NaOH. Combined NaOH extracts were acidified with conc. HCl and aged 5 min. Resulting solids were collected by filtration, washed with H2O and dried to give 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.42-7.46 (m, 1H), 7.53 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 7.98 (s, 1H), 8.43 (s, 1H), 12.03 (s, 1H).





Name
NaOMe
Quantity
1.47 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[NH:9]([C:11]([O:13]C)=O)[NH2:10].[CH:15](OCC)(OCC)OCC.CC1C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[CH:15]=[N:10][NH:9][C:11]2=[O:13])[CH:6]=[CH:7][CH:8]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
788 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
NaOMe
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 65° C. for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 16 hr
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration in vacuo the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics washed with H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted twice with 1N NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were acidified with conc. HCl and aged 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)N1C(NN=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
